1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea is an organic compound that features a benzodioxin ring and an oxazolidinone moiety. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides.
Synthesis of the Oxazolidinone Moiety: This involves the reaction of amino alcohols with carbonyl compounds under controlled conditions.
Coupling Reactions: The final step involves coupling the benzodioxin and oxazolidinone intermediates through urea formation, often using reagents like phosgene or isocyanates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones.
Reduction: The oxazolidinone moiety can be reduced to amino alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amino alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea would depend on its specific biological target. Generally, compounds with benzodioxin and oxazolidinone structures can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Oxazolidinone Derivatives: Linezolid, an antibiotic used to treat bacterial infections.
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea is unique due to the combination of benzodioxin and oxazolidinone moieties in a single molecule, which may confer distinct biological activities and chemical properties.
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a benzodioxin moiety, which is known for various biological activities. The presence of the oxazolidinone group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds containing the benzodioxin structure. For instance, derivatives such as 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea exhibited significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM. These values are notably lower than those of standard chemotherapeutics like doxorubicin .
The anticancer mechanisms include:
- EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis Induction : Analysis using annexin V-FITC showed increased apoptosis in treated cells.
- Cell Cycle Arrest : The compounds caused cell cycle arrest at the G1 phase.
- Mitochondrial Pathway Modulation : Effects on proteins such as Bax and Bcl-2 were noted, indicating a mitochondrial pathway involvement in apoptosis .
Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on various enzymes. Studies on similar benzodioxane derivatives have shown substantial inhibitory activity against:
- α-glucosidase : Important for carbohydrate metabolism and a target for diabetes management.
- Acetylcholinesterase (AChE) : Related to neurodegenerative diseases like Alzheimer’s .
In Vitro Studies
In vitro studies demonstrated that certain derivatives exhibited significant inhibitory activity against α-glucosidase and weak inhibition against AChE. This suggests potential applications in managing diabetes and Alzheimer's disease .
Pharmacological Implications
Given its biological activities, this compound could serve as a lead structure for developing new therapeutic agents targeting cancer and metabolic disorders. The dual action of anticancer and enzyme inhibition may offer a multifaceted approach to treatment.
Case Studies
Several case studies have explored the synthesis and biological evaluation of similar compounds:
- Synthesis of Thiourea Derivatives : Research has shown that thiourea derivatives incorporating benzodioxane moieties possess promising anticancer activity while being non-cytotoxic to normal cells .
- Sulfonamide Derivatives : These have been shown to exhibit broad-spectrum antitumor activity compared to conventional drugs .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c18-12-8-23-14(20)17(12)4-3-15-13(19)16-9-1-2-10-11(7-9)22-6-5-21-10/h1-2,7H,3-6,8H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPOEQCWFSGNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NCCN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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